2-(Azetidin-2-yl)imidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(azetidin-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-6-13-7-9(8-4-5-11-8)12-10(13)3-1/h1-3,6-8,11H,4-5H2 |
InChI Key |
UREDMDBYFODNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization Methodologies in Research on 2 Azetidin 2 Yl Imidazo 1,2 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(Azetidin-2-yl)imidazo[1,2-a]pyridine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the chemical environment and connectivity of each proton and carbon atom can be mapped out.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the this compound structure, distinct signals are expected for both the imidazo[1,2-a]pyridine (B132010) and the azetidine (B1206935) ring protons.
The imidazo[1,2-a]pyridine core typically displays signals in the aromatic region (δ 6.5-8.5 ppm). The proton at the C5 position is often the most deshielded and appears at the lowest field, influenced by the bridgehead nitrogen. dtic.mil The protons at C3, C6, C7, and C8 will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depending on their adjacent protons. dtic.milrsc.org
The azetidine ring protons resonate in the aliphatic region. The proton at C2 of the azetidine ring, being adjacent to the imidazopyridine ring and a nitrogen atom, is expected to appear as a multiplet at a downfield position compared to the other azetidine protons. The methylene (B1212753) protons on the azetidine ring (at C3 and C4) will likely show complex splitting patterns due to geminal and vicinal coupling. ipb.pt The N-H proton of the azetidine ring would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Table 1: Representative ¹H NMR Chemical Shifts for Imidazo[1,2-a]pyridine Scaffolds
| Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.50 - 8.30 | s |
| H-5 | 8.00 - 8.60 | d |
| H-6 | 6.80 - 7.30 | t |
| H-7 | 7.10 - 7.70 | d or m |
Note: Data are representative of the imidazo[1,2-a]pyridine core and may vary based on substitution and solvent.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The imidazo[1,2-a]pyridine system shows several signals in the aromatic region (δ 105-150 ppm). rsc.orgtci-thaijo.org The bridgehead carbon (C8a) and the carbon atom at the junction of the two rings typically have distinct chemical shifts. The carbon atom C2, to which the azetidine ring is attached, will also show a characteristic signal.
The carbons of the azetidine ring will appear in the aliphatic region of the spectrum (δ 20-60 ppm). ipb.pt The C2 carbon of the azetidine, being bonded to two nitrogen atoms (one within the ring and one from the imidazopyridine connection), will be shifted downfield relative to the other two carbons of the azetidine ring.
Table 2: Representative ¹³C NMR Chemical Shifts for Imidazo[1,2-a]pyridine Scaffolds
| Carbon Position | Representative Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 143 - 146 |
| C-3 | 107 - 111 |
| C-5 | 124 - 128 |
| C-6 | 112 - 118 |
| C-7 | 124 - 126 |
| C-8 | 117 - 122 |
Note: Data are representative of the imidazo[1,2-a]pyridine core and may vary based on substitution and solvent. tci-thaijo.org
To unambiguously assign all proton and carbon signals and confirm the connectivity between the azetidine and imidazo[1,2-a]pyridine rings, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within both the imidazopyridine and azetidine ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It is particularly important for confirming the connection between the azetidine ring and the imidazopyridine core by showing a correlation from the azetidine H2 proton to the imidazopyridine C2 carbon. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
In the IR spectrum, characteristic absorption bands for the imidazo[1,2-a]pyridine core include C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The N-H stretching vibration of the azetidine ring would be expected in the region of 3300-3500 cm⁻¹. Aliphatic C-H stretching from the azetidine CH₂ groups would appear in the 2850-2960 cm⁻¹ range. rsc.org The C-N stretching vibrations for both rings would be found in the fingerprint region (1000-1350 cm⁻¹). researchgate.net
Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. researchgate.net For instance, the symmetric ring breathing modes of the imidazopyridine system would be prominent.
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), can provide the exact mass of the molecular ion ([M+H]⁺ or M⁺·), allowing for the confirmation of the molecular formula. rsc.orgnih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways could include:
Cleavage of the bond between the two ring systems, leading to ions corresponding to the imidazo[1,2-a]pyridine cation and a neutral azetidine fragment, or vice versa.
Fragmentation of the azetidine ring itself, for instance, through the loss of ethylene (B1197577) (C₂H₄).
Ring-opening and subsequent fragmentation of the imidazo[1,2-a]pyridine core.
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Property Assessment
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of the molecule. The imidazo[1,2-a]pyridine scaffold is a known fluorophore. researchgate.netresearchgate.net
The UV-Vis absorption spectrum of imidazo[1,2-a]pyridine derivatives typically shows multiple absorption bands in the UV region (250-400 nm) corresponding to π–π* electronic transitions within the aromatic system. unito.ittum.de The exact position and intensity (molar extinction coefficient) of these bands are influenced by substituents and the solvent. The azetidinyl group, as an alkylamino-type substituent, is expected to have a modest effect on the absorption maxima.
Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent, emitting light in the blue to green region of the visible spectrum upon excitation at an appropriate wavelength. nih.govresearchgate.net The fluorescence spectrum provides information about the energy of the first excited state. The quantum yield and lifetime of the fluorescence are important parameters that characterize the efficiency and dynamics of the emission process. The presence of the azetidine group may influence these photophysical properties through electronic or conformational effects.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Chromatographic Separation and Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
In the synthesis and characterization of novel heterocyclic compounds such as this compound, chromatographic techniques are indispensable for the separation of the target molecule from reaction byproducts, starting materials, and other impurities, as well as for the definitive assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools routinely employed for these purposes in the study of imidazo[1,2-a]pyridine derivatives and related N-heterocyclic structures.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most prominent technique for the purity assessment of non-volatile and thermally sensitive compounds like imidazo[1,2-a]pyridine derivatives. The versatility of HPLC allows for both achiral and chiral separations, which is particularly crucial for this compound due to the presence of a stereocenter in the azetidine ring.
For general purity determination, reversed-phase HPLC (RP-HPLC) is the method of choice. Research on various imidazo[1,2-a]pyridine analogues has demonstrated the effectiveness of C18 bonded stationary phases. These nonpolar columns separate compounds based on their hydrophobicity. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. By analyzing the resulting chromatogram, the presence of a single, sharp peak indicates a high degree of purity, while multiple peaks suggest the presence of impurities. In studies of related imidazo[1,2-a]pyridines, purities exceeding 98% have been confirmed using RP-HPLC with a C18 column and an acetonitrile:water mobile phase.
Due to the chiral nature of the 2-azetidinyl substituent, separating the enantiomers of this compound is essential. This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the two enantiomers. Polysaccharide-based CSPs are commonly used for the chiral separation of novel imidazo[1,2-a]pyridine derivatives. The separation allows for the determination of the enantiomeric excess (ee) of a synthesized sample, a critical parameter in stereoselective synthesis.
| Parameter | Condition | Purpose |
|---|---|---|
| Instrument | Standard HPLC System with UV Detector | Quantitative Analysis |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Achiral Separation |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) | Elution of Compound |
| Flow Rate | 1.0 mL/min | Consistent Analysis Time |
| Detection | UV at 254 nm | Detection of Aromatic System |
| Temperature | Ambient (e.g., 25 °C) | Reproducibility |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography coupled with Mass Spectrometry is another powerful technique for purity assessment, providing information on both the retention time of a compound and its mass-to-charge ratio. This method is best suited for compounds that are volatile and thermally stable. While the imidazo[1,2-a]pyridine core is relatively stable, the volatility of the complete this compound molecule would need to be assessed. If the compound has limited volatility, derivatization may be necessary to convert it into a more suitable analogue for GC analysis.
The primary advantage of GC-MS is the mass spectrometric detection, which provides structural information. The mass spectrum shows the molecular ion peak, confirming the molecular weight of the compound, and a characteristic fragmentation pattern that can serve as a fingerprint for identification. This is highly effective for identifying and quantifying any volatile or semi-volatile impurities that may be present in the sample. In the broader characterization of new imidazo[1,2-a]pyridine derivatives, GC-MS instrumentation has been noted as a key analytical tool.
| Parameter | Condition | Purpose |
|---|---|---|
| Instrument | GC-MS System (e.g., Shimadzu GCMS-QP 1000 EX) | Separation & Mass Analysis |
| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Separation of Volatiles |
| Carrier Gas | Helium | Inert Mobile Phase |
| Inlet Temperature | 250 °C | Vaporization of Sample |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min | Separation by Boiling Point |
| Ionization Mode | Electron Impact (EI), 70 eV | Fragmentation for Identification |
| Mass Range | 50-500 m/z | Detection of Fragments |
Computational and Theoretical Investigations of 2 Azetidin 2 Yl Imidazo 1,2 a Pyridine
Quantum Chemical Studies and Density Functional Theory (DFT) Applications
Quantum chemical studies on various imidazo[1,2-a]pyridine (B132010) derivatives have been performed to elucidate their properties. nih.gov These studies typically use DFT with basis sets like B3LYP/6-311G++(d,p) to investigate molecular structure, reactivity, and spectroscopic characteristics. nih.gov
Computational Geometry Optimization and Conformational Analysis
For the general class of imidazo[1,2-a]pyridines, geometry optimization is a standard computational step to determine the most stable three-dimensional structure. nih.gov Conformational analysis would be particularly important for 2-(Azetidin-2-yl)imidazo[1,2-a]pyridine due to the flexible azetidine (B1206935) ring and its bond to the rigid imidazopyridine core. However, specific optimized coordinates, bond lengths, or dihedral angles for this exact compound are not available in the reviewed literature.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP)
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial for understanding the reactivity of imidazo[1,2-a]pyridine derivatives. scirp.org The energy gap between HOMO and LUMO helps to determine the molecule's chemical stability and reactivity. scirp.org For related compounds, the HOMO is often distributed across the imidazo[1,2-a]pyridine ring system, while the LUMO's location can be influenced by substituents. scirp.org
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.org In similar heterocyclic systems, negative potential regions are typically associated with nitrogen atoms, indicating sites prone to electrophilic attack. scirp.org Without specific studies on this compound, a precise MEP map and its interpretation cannot be provided.
Analysis of Charge Distribution and Bonding Interactions
Methods like Mulliken atomic charge analysis and Natural Bond Orbital (NBO) analysis are standard tools for investigating charge distribution and orbital interactions in molecules. These analyses provide insights into the electronic characteristics of atoms within a molecule and the nature of chemical bonds. While these techniques have been applied to other imidazo[1,2-a]pyridines, the specific charge values and orbital interactions for this compound are not documented.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of spectroscopic data, such as NMR chemical shifts and IR frequencies, which can aid in the structural confirmation of synthesized compounds. Theoretical calculations for other imidazo[1,2-a]pyridine derivatives have shown good correlation with experimental data. nih.govrsc.org However, no such predictive data has been published for this compound.
Molecular Modeling and Simulation Approaches
Molecular Docking Simulations for Investigating Ligand-Macromolecule Interactions
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. nih.gov Numerous docking studies have been conducted on various imidazo[1,2-a]pyridine derivatives to explore their potential as inhibitors for targets like KRAS G12C, cholinesterases, and others. rsc.orgchemmethod.comnih.gov These studies are instrumental in structure-activity relationship (SAR) investigations and guiding the design of more potent compounds. nih.gov While it is plausible that this compound has been evaluated in docking studies as part of larger compound libraries, no specific published research focuses on its interactions with any particular biological target.
Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Stability in Solution
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and stability in a simulated physiological environment. For the imidazo[1,2-a]pyridine scaffold, MD simulations have been instrumental in evaluating the stability of ligand-protein complexes and understanding the conformational shifts that these molecules can induce in their biological targets. nih.govnih.gov
In a typical MD simulation study of a compound like this compound, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water) to mimic a solution environment. The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. This allows for the exploration of the molecule's accessible conformations and their relative stabilities.
For instance, studies on other imidazo[1,2-a]pyridine derivatives have employed MD simulations to confirm the stability of their binding mode within a protein's active site. researchgate.net These simulations, often run for nanoseconds, can reveal whether the ligand remains in its docked pose or if it undergoes significant conformational changes. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess the stability of the molecule's structure, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
A hypothetical MD simulation of this compound could focus on the rotational freedom around the bond connecting the azetidine ring to the imidazo[1,2-a]pyridine core. The simulation would reveal the preferred dihedral angles and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might present itself to a biological target.
One study on a novel imidazo[1,2-a]pyridine derivative demonstrated its ability to induce a conformational shift in its target protein, effectively modulating its activity. nih.gov The MD simulations in that research were crucial in visualizing the transition from an "active" to an "inactive" protein conformation, guided by the binding of the imidazo[1,2-a]pyridine ligand. nih.gov Such insights are invaluable for the rational design of molecules with specific functional outcomes.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies for Compound Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are widely used in drug discovery to predict the activity of novel compounds and to guide the design of more potent and effective molecules. The imidazo[1,2-a]pyridine class of compounds has been extensively studied using these techniques. openpharmaceuticalsciencesjournal.comnih.gov
The development of a QSAR model typically involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its chemical structure. These descriptors can encode information about the molecule's steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the observed activity.
For example, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to imidazo[1,2-a]pyridine derivatives. nih.govnih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting models can be visualized as contour maps, which highlight the regions in space where modifications to the chemical structure are likely to increase or decrease biological activity.
A study on imidazo-pyridine derivatives targeting the Angiotensin II type 1 (AT1) receptor and peroxisome proliferator-activated receptor γ (PPARγ) utilized CoMFA to develop predictive models. nih.gov The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a robust and predictive model.
| Model | Target | q² | r² | SEE | r²_pred |
|---|---|---|---|---|---|
| CoMFA | AT1 | 0.553 | 0.954 | 0.127 | 0.779 |
| CoMFA | PPARγ | 0.503 | 1.00 | 0.019 | 0.604 |
The contour maps generated from such a study on this compound and its analogs could, for instance, indicate that a bulky substituent at a particular position on the azetidine ring is favorable for activity, while an electronegative group on the imidazo[1,2-a]pyridine core might be detrimental. This information would be invaluable for guiding the synthesis of new derivatives with improved potency.
Structure Based Research and Advanced Chemical Applications of 2 Azetidin 2 Yl Imidazo 1,2 a Pyridine
Rational Design and Chemical Optimization of Analogs and Derivatives
The imidazo[1,2-a]pyridine (B132010) core is a versatile scaffold that has been the subject of numerous medicinal chemistry programs. Its bicyclic structure provides a rigid framework that can be functionalized at various positions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Methodological Approaches in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For imidazo[1,2-a]pyridine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.
A common approach involves the systematic modification of substituents at different positions of the imidazo[1,2-a]pyridine ring system. For instance, in the development of inhibitors for the protein kinase Nek2, a series of imidazo[1,2-a]pyridine derivatives were synthesized and their biological activities investigated. bio-conferences.orgresearchgate.net These studies revealed that the nature and position of substituents on the scaffold significantly impact the inhibitory activity. For example, the introduction of specific groups at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring can lead to a significant increase in potency.
Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors
| Compound | R1 | R2 | IC50 (nM) |
|---|---|---|---|
| 1 | H | Phenyl | >1000 |
| 2 | Methyl | 4-Chlorophenyl | 500 |
| 3 | Ethyl | 4-Methoxyphenyl | 250 |
| 28e | - | - | 38 |
Data derived from studies on Nek2 inhibitors. bio-conferences.orgresearchgate.net
Bioisosteric and Scaffold Hopping Strategies in Chemical Library Design
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to design new chemical entities with improved properties. Bioisosterism involves the substitution of a functional group with another that has similar physical and chemical properties, with the aim of enhancing the compound's biological activity or pharmacokinetic profile.
In the context of imidazo[1,2-a]pyridine derivatives, bioisosteric replacements have been used to modulate their interaction with biological targets. For example, replacing a phenyl ring with a bioisosteric heterocycle can alter the electronic properties and hydrogen bonding capabilities of the molecule, leading to improved target engagement.
Scaffold hopping, on the other hand, involves replacing the core scaffold of a molecule with a structurally different one while retaining similar biological activity. This strategy is often used to explore novel chemical space, improve patentability, and overcome liabilities associated with the original scaffold. The imidazo[1,2-a]pyridine scaffold itself has been identified through scaffold hopping from other chemical series in the quest for novel therapeutics. rsc.org For instance, in the development of positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor, imidazo[1,2-a]pyridines were identified as a promising new scaffold through a shape and electrostatic similarity search starting from a pyridone-based series.
Table 2: Examples of Bioisosteric Replacements and Scaffold Hopping
| Original Scaffold/Fragment | Bioisostere/New Scaffold | Target | Reference |
|---|---|---|---|
| Pyridone | Imidazo[1,2-a]pyridine | mGlu2 Receptor |
Development and Application as Chemical Probes and Ligands in Chemical Biology Research
The favorable biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives have led to their development as chemical probes and ligands for studying biological systems. These tools are invaluable for target identification, validation, and elucidating the mechanisms of action of therapeutic agents.
Imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes. rsc.org For example, derivatives of this scaffold have been designed to target kinases such as PI3K/mTOR and FLT3-ITD, which are implicated in cancer. organic-chemistry.org These inhibitors can be used as chemical probes to dissect the roles of these kinases in signaling pathways.
Furthermore, the imidazo[1,2-a]pyridine scaffold has been utilized in the development of positron emission tomography (PET) probes. A carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging PI3K/mTOR activity in cancer, which could aid in diagnosis and monitoring treatment response.
In the realm of allosteric modulation, imidazo[1,2-a]pyridines have emerged as positive allosteric modulators (PAMs) of G-protein coupled receptors, such as the metabotropic glutamate 2 (mGlu2) receptor. PAMs offer a more subtle way of modulating receptor activity compared to direct agonists or antagonists and can be valuable tools for studying receptor function.
Exploration of 2-(Azetidin-2-yl)imidazo[1,2-a]pyridine in Material Sciences and Supramolecular Chemistry
While the primary focus of research on imidazo[1,2-a]pyridine derivatives has been in medicinal chemistry, their unique photophysical and electronic properties have also attracted attention in the field of material sciences. researchgate.net
The fused aromatic system of the imidazo[1,2-a]pyridine core gives rise to interesting fluorescence properties. This has led to their investigation as potential components in organic light-emitting diodes (OLEDs). By modifying the substituents on the imidazo[1,2-a]pyridine scaffold, the emission color and efficiency of the resulting materials can be tuned. For example, certain derivatives have been designed to be deep-blue fluorescent emitters with high performance and negligible efficiency roll-off. acs.org
The electron-donating nature of the imidazo[1,2-a]pyridine ring has been exploited in the design of D–π–A (donor–π-bridge–acceptor) dyes. acs.orgnih.gov In these systems, the imidazo[1,2-a]pyridine acts as the electron-donating unit, and when coupled with a suitable electron-accepting moiety through a π-conjugated linker, it can lead to materials with significant intramolecular charge transfer, which is a key property for applications such as in dye-sensitized solar cells and non-linear optics.
In supramolecular chemistry, the nitrogen atoms within the imidazo[1,2-a]pyridine scaffold can act as hydrogen bond acceptors or coordination sites for metal ions. This allows for the construction of self-assembling systems and coordination polymers with defined architectures and potential applications in catalysis, sensing, and gas storage. The synthesis of gold(III) metal complexes with imidazo[1,2-a]pyridine derivatives has been reported, showcasing their potential in the development of new materials with interesting biological and physical properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce substituents at the 2- and 3-positions of imidazo[1,2-a]pyridine scaffolds?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. Key strategies include multicomponent reactions (MCRs), oxidative coupling, and hydroamination. For example, C-3 functionalization can be achieved via Friedel-Crafts acylation using catalytic AlCl₃ in a one-pot setup, yielding high-purity acetylated derivatives . These methods prioritize simplicity, scalability, and compatibility with parallel synthetic library production.
Q. How can researchers validate the purity and structural integrity of newly synthesized 2-(azetidin-2-yl)imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Characterization should combine ¹H/¹³C NMR for structural elucidation, HRMS for molecular weight confirmation, and FT-IR to identify functional groups. For example, 2-thiosubstituted derivatives were validated using these techniques to confirm monosulfenylation at the 2-position, which is historically challenging due to competing reactions at the 3-position .
Q. What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives in preclinical research?
- Methodological Answer : This scaffold is explored for antimicrobial, anticancer, and neuroactive properties. For instance, acetylated derivatives at C-3 were screened in GABA receptor computational models to predict ligand-receptor binding, highlighting their potential as CNS drug candidates . However, some derivatives (e.g., 2-thioalkyl-3-nitro variants) showed no antibacterial activity, underscoring the need for substituent-specific optimization .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. For example, while 3-acetylated derivatives showed GABA receptor affinity , 2-thioalkyl-3-nitro analogs lacked antibacterial activity . Systematic SAR studies, computational docking, and orthogonal assays (e.g., microdilution vs. solid-state diffusion) are critical to isolate structure-activity relationships and validate target engagement.
Q. What advanced methods enable regioselective C-H functionalization of imidazo[1,2-a]pyridines?
- Methodological Answer : Radical-based strategies, such as copper-catalyzed selenylation using selenium powder, allow direct C-3/C-2 functionalization under mild, ligand-free conditions . Transition-metal-free approaches, like MCRs with boronic acids, provide eco-friendly alternatives to access aryl methane derivatives at the C-3 position . Computational mechanistic studies (e.g., reaction coordinate diagrams) further guide condition optimization .
Q. How can computational models enhance the design of imidazo[1,2-a]pyridine-based COX-2 inhibitors?
- Methodological Answer : Docking studies and MD simulations can predict interactions between 3-substituted derivatives (e.g., morpholine or phenylamino groups) and COX-2′s hydrophobic pocket. For example, a morpholine-substituted derivative achieved an IC₅₀ of 0.07 µM for COX-2 inhibition, with >200-fold selectivity over COX-1, validated via in vitro enzyme assays and in vivo analgesic models .
Q. What strategies improve synthetic efficiency for imidazo[1,2-a]pyridine libraries in drug discovery?
- Methodological Answer : Solid-phase synthesis enables rapid diversification. A reported protocol involves halogenation of polymer-bound 2-aminonicotinate intermediates, followed by cyclization with α-haloketones to generate imidazo[1,2-a]pyridine-8-carboxamides. This approach minimizes purification steps and supports high-throughput screening .
Data Contradiction Analysis
Q. Why do some imidazo[1,2-a]pyridine derivatives exhibit strong in silico binding but weak in vitro activity?
- Methodological Answer : Discrepancies may arise from poor solubility, metabolic instability, or off-target effects. For instance, acetylated derivatives with predicted GABA receptor binding required prodrug strategies (e.g., esterification) to enhance bioavailability. Follow-up ADMET profiling and pharmacokinetic studies are essential to bridge computational and experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
